LDHA Inhibition Potency: Target Compound vs. LDH-IN-1 and GNE-140
In a diaphorase/resazurin-coupled fluorescence assay using human liver LDHA with sodium pyruvate as substrate, 1-(naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (Compound 156) exhibited an IC₅₀ of 6.23 × 10³ nM [1]. By comparison, the pyrazole-based LDH inhibitor LDH-IN-1 (US 10,961,200 Compound 276) demonstrated an IC₅₀ of 32 nM against LDHA under comparable conditions , representing an approximately 195-fold greater potency. GNE-140, a structurally distinct LDH inhibitor, showed an IC₅₀ of 1.44 × 10³ nM in a cellular LDH activity assay (human A673 cells) [2], placing the target compound's biochemical potency approximately 4.3-fold weaker than GNE-140. This moderate potency profile of the target compound distinguishes it from highly potent LDH inhibitors and may be advantageous in experimental settings where complete LDH ablation is undesirable.
| Evidence Dimension | LDHA enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 6.23 × 10³ nM (6.23 µM) |
| Comparator Or Baseline | LDH-IN-1: IC₅₀ = 32 nM; GNE-140: IC₅₀ = 1.44 × 10³ nM |
| Quantified Difference | ~195-fold less potent than LDH-IN-1; ~4.3-fold less potent than GNE-140 |
| Conditions | Target compound: Recombinant human liver LDHA, sodium pyruvate substrate, diaphorase/resazurin fluorescence readout. LDH-IN-1: Recombinant human LDHA. GNE-140: Human A673 cell lysate LDH activity. |
Why This Matters
The ~200-fold potency gap relative to LDH-IN-1 defines this compound as a low-potency LDH probe suitable for studies requiring graded or partial LDHA inhibition rather than complete target engagement.
- [1] BindingDB BDBM50250651 (CHEMBL4092360): IC₅₀ 6.23 × 10³ nM for human liver LDHA. Assay: sodium pyruvate substrate, diaphorase/resazurin fluorescence, 5 min incubation. View Source
- [2] BindingDB BDBM197160 (GNE-140): IC₅₀ 1.44 × 10³ nM in human A673 cell LDH activity assay. View Source
